1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid

Übersicht

Beschreibung

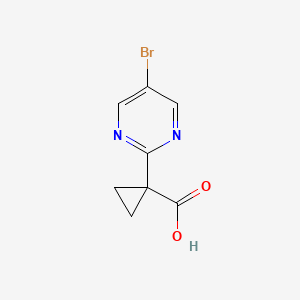

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid is a compound with the molecular formula C8H7BrN2O2 and a molecular weight of 243.06 g/mol. This compound is a derivative of cyclopropanecarboxylic acid and contains a bromopyrimidine moiety, making it a valuable building block in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

The synthesis of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid typically involves the following steps:

Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Bromination: The bromopyrimidine moiety is introduced through a bromination reaction, where pyrimidine is treated with bromine or a brominating agent under controlled conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.

Analyse Chemischer Reaktionen

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides.

Wirkmechanismus

The mechanism of action of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

1-(5-Chloropyrimidin-2-YL)cyclopropanecarboxylic acid: Similar structure but with a chlorine atom instead of bromine.

1-(5-Fluoropyrimidin-2-YL)cyclopropanecarboxylic acid: Contains a fluorine atom, offering different reactivity and biological properties.

1-(5-Methylpyrimidin-2-YL)cyclopropanecarboxylic acid: Contains a methyl group, affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its analogs.

Biologische Aktivität

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrN2O2. The compound features a brominated pyrimidine ring attached to a cyclopropanecarboxylic acid moiety, which contributes to its unique biological activity.

1. Antimicrobial Activity

Research has indicated that derivatives of cyclopropanecarboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

2. Antiproliferative Effects

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For example, analogs of this compound exhibited activity against neuroblastoma cells, with EC50 values indicating moderate potency . The structure-activity relationship (SAR) suggests that modifications to the cyclopropane and pyrimidine rings can enhance antiproliferative effects.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of O-acetylserine sulfhydrylase (OASS), which plays a role in cysteine biosynthesis . Inhibition of this enzyme could lead to therapeutic applications in diseases related to cysteine metabolism.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Binding : The carboxylic acid group can form hydrogen bonds with active sites on enzymes, facilitating inhibition.

- Receptor Modulation : The brominated pyrimidine moiety may interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis .

Case Studies

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(5-Bromopyrimidin-2-yl)cyclopropanecarboxylic acid with high purity?

Synthesis requires precise control of cyclopropane ring formation and bromopyrimidine coupling. Key steps include:

- Cyclopropanation : Use transition-metal-catalyzed methods (e.g., Simmons-Smith) or photochemical approaches to form the strained cyclopropane ring.

- Coupling Reactions : Suzuki-Miyaura or Ullmann-type couplings to attach the bromopyrimidine moiety. Optimize temperature, solvent (e.g., DMF or THF), and catalyst (e.g., Pd(PPh₃)₄) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Monitor purity via HPLC or LC-MS, as impurities in brominated intermediates can skew yields .

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR : Use ¹H/¹³C-NMR to confirm cyclopropane ring protons (δ 0.8–1.5 ppm) and carboxylic acid proton (δ ~12 ppm). Compare pyrimidine ring signals with analogous compounds (e.g., 5-bromo-2-chloropyrimidine derivatives) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a molecular weight of ~257 g/mol (C₈H₆BrN₂O₂) should align with calculated values .

- X-ray Crystallography : If crystals are obtainable, analyze bond angles (e.g., cyclopropane C-C-C ~60°) to resolve stereochemical ambiguities .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : The bromine atom serves as a handle for further functionalization (e.g., cross-coupling to generate kinase inhibitors or PROTACs).

- Material Science : The rigid cyclopropane-carboxylic acid structure may stabilize metal-organic frameworks (MOFs) or polymer backbones .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite). For skin contact, rinse with water for 15+ minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up synthesis?

- Parallel Screening : Use chemistry informer libraries to test diverse catalysts, bases (e.g., K₂CO₃ vs. Cs₂CO₃), and solvents. For example, DMF may enhance coupling efficiency but complicate purification .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >80% .

- In-line Analytics : Implement FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Q. How do electronic effects of the bromine substituent influence reactivity?

- DFT Calculations : Model the electron-withdrawing effect of bromine on the pyrimidine ring’s π-system. This stabilizes transition states in nucleophilic aromatic substitution (SNAr) but may hinder electrophilic attacks.

- Experimental Validation : Compare reaction rates with non-brominated analogs (e.g., 5-H-pyrimidine derivatives) in Pd-catalyzed cross-couplings .

Q. How can contradictory solubility data across literature sources be resolved?

- Solvent Screening : Test solubility in DMSO (polar aprotic), THF (polar), and ethyl acetate (non-polar). Note discrepancies due to crystallinity or hydrate formation.

- DSC/TGA Analysis : Determine melting points and decomposition profiles to identify polymorphic forms .

Q. What computational tools predict the compound’s bioavailability?

- ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (~1.5–2.0), permeability (Caco-2 assay), and metabolic stability. The carboxylic acid group may limit blood-brain barrier penetration .

- Molecular Docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–7.4) at 37°C. Monitor degradation via LC-MS. For example, cyclopropane ring opening may occur at pH <2, forming linear carboxylic acid derivatives .

- Isotope Labeling : Use ¹³C-labeled cyclopropane to track bond cleavage mechanisms .

Q. Why do catalytic coupling yields vary between studies?

- Impurity Profiling : Analyze starting materials (e.g., 5-bromopyrimidine) for halogen exchange byproducts (e.g., Cl/Br substitution) using GC-MS .

- Catalyst Poisoning : Test for residual moisture or oxygen in reactions via Karl Fischer titration. Pd catalysts are sensitive to thiols or phosphine oxides .

Eigenschaften

IUPAC Name |

1-(5-bromopyrimidin-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2/c9-5-3-10-6(11-4-5)8(1-2-8)7(12)13/h3-4H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNJIMCHASPXKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=C(C=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.